tert-butyl N-[(E,2S,3R)-3-benzoyl-1,3-dihydroxyoctadec-4-en-2-yl]carbamate
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Overview
Description
tert-Butyl N-[(E,2S,3R)-3-benzoyl-1,3-dihydroxyoctadec-4-en-2-yl]carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by its tert-butyl group, benzoyl group, and a dihydroxyoctadecene backbone. It is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(E,2S,3R)-3-benzoyl-1,3-dihydroxyoctadec-4-en-2-yl]carbamate typically involves multiple steps, including the protection of functional groups, formation of the carbamate linkage, and introduction of the benzoyl group. One common method involves the use of tert-butyl carbamate as a starting material, which is then reacted with appropriate reagents under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(E,2S,3R)-3-benzoyl-1,3-dihydroxyoctadec-4-en-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, bases like cesium carbonate, and solvents such as 1,4-dioxane . The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(E,2S,3R)-3-benzoyl-1,3-dihydroxyoctadec-4-en-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and the effects of carbamate derivatives on biological systems. It is also used in the development of new pharmaceuticals and agrochemicals .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor and its effects on various biological pathways .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and the optimization of industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(E,2S,3R)-3-benzoyl-1,3-dihydroxyoctadec-4-en-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used in similar applications.
tert-Butyl [(2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl]carbamate: Another complex carbamate with different functional groups.
Uniqueness
tert-Butyl N-[(E,2S,3R)-3-benzoyl-1,3-dihydroxyoctadec-4-en-2-yl]carbamate is unique due to its specific combination of functional groups and its dihydroxyoctadecene backbone. This structural complexity allows for a wide range of chemical reactions and biological interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C30H49NO5 |
---|---|
Molecular Weight |
503.7 g/mol |
IUPAC Name |
tert-butyl N-[(E,2S,3R)-3-benzoyl-1,3-dihydroxyoctadec-4-en-2-yl]carbamate |
InChI |
InChI=1S/C30H49NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-23-30(35,27(33)25-21-18-17-19-22-25)26(24-32)31-28(34)36-29(2,3)4/h17-23,26,32,35H,5-16,24H2,1-4H3,(H,31,34)/b23-20+/t26-,30+/m0/s1 |
InChI Key |
KTSQVKYPKAVNOM-QQTRPJBOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@@]([C@H](CO)NC(=O)OC(C)(C)C)(C(=O)C1=CC=CC=C1)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OC(C)(C)C)(C(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
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